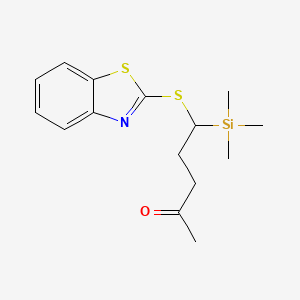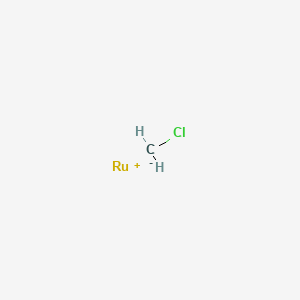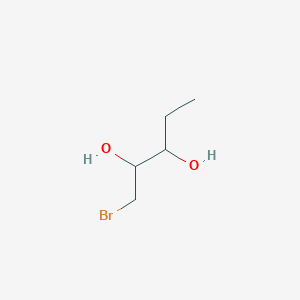
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the family of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring with two methyl groups at the 5th position and a pyrazin-2-yl group at the 2nd position. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with pyrazine derivatives. One common method is the condensation reaction between dimedone and pyrazine-2-carboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions. The pyrazin-2-yl group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A precursor in the synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione.
2-(Pyrazin-2-yl)cyclohexane-1,3-dione: Similar structure but lacks the dimethyl groups at the 5th position.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups and the pyrazin-2-yl group, which confer distinct chemical properties and biological activities. This combination enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
111087-54-8 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5,5-dimethyl-2-pyrazin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)5-9(15)11(10(16)6-12)8-7-13-3-4-14-8/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
PUJSWKDHJXBUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2=NC=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)





